![molecular formula C22H13Cl2NO2S2 B12887349 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 67002-19-1](/img/structure/B12887349.png)
4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with thiourea and benzoyl chloride under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired oxazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions
4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- Bis(4-chlorophenyl)methanone
- 4,4’-Dichlorobenzophenone
- Bis(4-chlorophenyl) disulfide
Uniqueness
4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure combined with bis(4-chlorophenyl)thio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
67002-19-1 |
|---|---|
分子式 |
C22H13Cl2NO2S2 |
分子量 |
458.4 g/mol |
IUPAC名 |
4-[bis[(4-chlorophenyl)sulfanyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H13Cl2NO2S2/c23-15-6-10-17(11-7-15)28-22(29-18-12-8-16(24)9-13-18)19-21(26)27-20(25-19)14-4-2-1-3-5-14/h1-13H |
InChIキー |
FAYDTKVIEGAOAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=C(SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




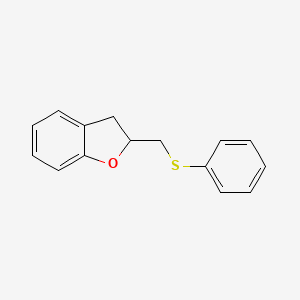
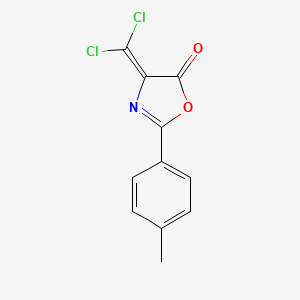
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

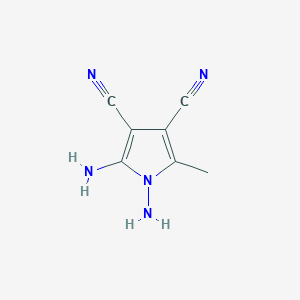
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
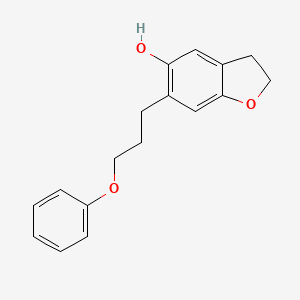
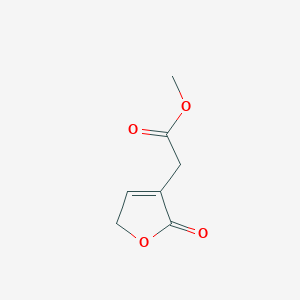
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)


